
Methyl 3-bromo-5-hydroxybenzoate
Overview
Description
Methyl 3-bromo-5-hydroxybenzoate (CAS: 192810-12-1) is a substituted benzoic acid derivative with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol . Its structure features a bromine atom at the 3-position, a hydroxyl group at the 5-position, and a methyl ester at the 1-position of the benzene ring (Figure 1). Key physicochemical properties include a density of 1.628 g/cm³, a boiling point of 331.25°C, and a flash point of 154.14°C . The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents, while the bromine atom contributes to its reactivity in substitution reactions.
This compound is classified as hazardous (H302, H315, H319, H335) due to risks of skin/eye irritation and respiratory toxicity . It is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, as evidenced by its applications in medicinal chemistry literature .
Preparation Methods
Preparation Methods of Methyl 3-bromo-5-hydroxybenzoate
Direct Bromination of Methyl 5-Hydroxybenzoate
One common synthetic route involves the bromination of methyl 5-hydroxybenzoate. The reaction introduces a bromine atom selectively at the 3-position of the aromatic ring, where the hydroxyl group at the 5-position directs electrophilic substitution.
- Reagents and Conditions: Bromine (Br2) or N-bromosuccinimide (NBS) is used as the brominating agent.
- Solvents: Acetic acid or carbon tetrachloride (CCl4) are typical solvents.
- Temperature: Room temperature to slightly elevated temperatures (20–40 °C) to control reaction rate and selectivity.
- Outcome: The reaction yields this compound as the major product with minimal dibrominated by-products when controlled properly.
This method benefits from the direct use of commercially available methyl 5-hydroxybenzoate and avoids additional esterification steps after bromination.
Esterification of 3-Bromo-5-Hydroxybenzoic Acid
Another approach starts from 3-bromo-5-hydroxybenzoic acid, which is esterified with methanol under acidic conditions to produce this compound.
- Reagents: Methanol and an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
- Conditions: Reflux conditions are maintained to drive the esterification to completion.
- Purification: The product is typically purified by extraction and recrystallization.
This method is advantageous when 3-bromo-5-hydroxybenzoic acid is readily available or synthesized separately. It allows for high purity and yield of the methyl ester.
Industrial Scale Production
In industrial settings, the preparation often involves continuous flow reactors allowing precise control of reaction parameters to maximize yield and purity.
- Process Optimization: Automated systems optimize bromine addition, temperature, and reaction time to minimize dibrominated side products.
- Purification: Advanced chromatographic or crystallization techniques are employed to isolate the target compound efficiently.
This approach supports large-scale production with consistent quality.
Comparative Data Table of Preparation Methods
Method | Starting Material | Brominating Agent | Reaction Conditions | Advantages | Disadvantages | Yield (%) |
---|---|---|---|---|---|---|
Bromination of methyl 5-hydroxybenzoate | Methyl 5-hydroxybenzoate | Br2 or NBS | Room temp, acetic acid or CCl4 | Direct, simple, avoids esterification step | Risk of dibromination if uncontrolled | ~70-85% |
Esterification of 3-bromo-5-hydroxybenzoic acid | 3-Bromo-5-hydroxybenzoic acid | Methanol + H2SO4 or HCl | Reflux with acid catalyst | High purity, well-established | Requires prior acid synthesis | ~80-90% |
Industrial continuous flow | Same as above | Controlled Br2 dosing | Automated, optimized | High efficiency, scalable | Requires specialized equipment | >85% (optimized) |
Research Findings and Notes
- Bromination reactions involving bromine in organic solvents have been extensively studied, showing that slow addition and controlled temperature are critical to prevent over-bromination.
- The presence of electron-donating hydroxyl groups facilitates electrophilic substitution but demands precise control to avoid multiple substitutions.
- Esterification under reflux with strong acid catalysts remains a reliable method to convert brominated acids to methyl esters with high yield and purity.
- Industrial methods increasingly rely on continuous flow technology to enhance reaction control, safety, and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Scientific Research Applications
Methyl 3-bromo-5-hydroxybenzoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-hydroxybenzoate depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
The structural analogs of Methyl 3-bromo-5-hydroxybenzoate differ in substituent groups, positions, and halogen atoms. These variations significantly impact their physicochemical properties, reactivity, and applications.
Data Table: Key Properties of this compound and Analogues
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Density (g/cm³) | Key Differences |
---|---|---|---|---|---|---|---|
This compound | 192810-12-1 | C₈H₇BrO₃ | 231.04 | Br (3), OH (5), COOCH₃ (1) | 331.25 | 1.628 | High polarity due to OH; H-bonding |
Methyl 3-bromo-5-methylbenzoate | 478375-40-5 | C₉H₉BrO₂ | 229.07 | Br (3), CH₃ (5), COOCH₃ (1) | N/A | N/A | Less polar; higher lipophilicity |
Methyl 4-bromo-2-hydroxybenzoate | 22717-56-2 | C₈H₇BrO₃ | 231.04 | Br (4), OH (2), COOCH₃ (1) | N/A | N/A | Ortho OH and ester; increased acidity |
Methyl 3-fluoro-5-hydroxybenzoate | 1072004-32-0 | C₈H₇FO₃ | 170.14 | F (3), OH (5), COOCH₃ (1) | N/A | N/A | Lower molecular weight; stronger electronegativity |
Methyl 3-bromo-5-isopropylbenzoate | 1824056-61-2 | C₁₁H₁₃BrO₂ | 257.12 | Br (3), isopropyl (5), COOCH₃ | N/A | N/A | Bulky substituent; enhanced lipophilicity |
Structural and Functional Analysis
a) Methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5)
- Structural Difference : Replaces the hydroxyl group at position 5 with a methyl group.
- Impact: The absence of OH eliminates hydrogen bonding, reducing polarity and water solubility. The methyl group increases lipophilicity, making it more suitable for non-polar solvents .
b) Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2)
- Structural Difference : Bromine at position 4 and hydroxyl at position 2.
- Impact : The ortho positioning of OH and COOCH₃ groups may enhance acidity due to intramolecular hydrogen bonding. This configuration could favor electrophilic substitution reactions at position 5 .
c) Methyl 3-fluoro-5-hydroxybenzoate (CAS 1072004-32-0)
- Structural Difference : Substitutes bromine with fluorine at position 3.
- The reduced molecular weight (170.14 vs. 231.04 g/mol) may improve volatility .
d) Methyl 3-bromo-5-isopropylbenzoate (CAS 1824056-61-2)
- Structural Difference : Replaces OH with an isopropyl group.
- Impact : The bulky isopropyl group significantly enhances lipophilicity, favoring applications in lipid-soluble formulations. However, steric hindrance may reduce reactivity in substitution reactions .
Biological Activity
Methyl 3-bromo-5-hydroxybenzoate (CAS No. 192810-12-1) is an organic compound known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following features:
- Molecular Formula : C₈H₈BrO₃
- Molecular Weight : Approximately 231.05 g/mol
- Physical Properties : Slightly soluble in water, melting point between 130°C and 135°C.
The compound features a bromine atom at the 3-position and a hydroxyl group at the 5-position on a benzoate ring, which contributes to its unique reactivity and biological properties.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It can bind to the active sites of various enzymes, preventing substrate binding through hydrogen bonding and van der Waals interactions facilitated by the bromine and hydroxyl groups. This inhibition can lead to significant biochemical effects, including alterations in metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions within microbial cells.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, one study demonstrated that treatment with this compound led to a significant reduction in tumor growth in vitro and in vivo models.
Case Studies
- Inhibition of Tumor Growth : A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, confirming its potential as a therapeutic agent for bacterial infections.
Comparison with Similar Compounds
This compound can be compared to other similar compounds based on structural and functional characteristics:
Compound Name | Structural Differences | Unique Properties |
---|---|---|
Methyl 3-bromo-4-hydroxybenzoate | Hydroxyl group at the 4-position | Different reactivity due to positional change |
Methyl 3-chloro-5-hydroxybenzoate | Chlorine instead of bromine | Variations in chemical properties |
Methyl 3-bromo-5-methoxybenzoate | Methoxy group instead of hydroxyl | Affects solubility and reactivity |
Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate | Additional acetamido group | Potential for different biological activity |
This table illustrates the diversity within this chemical family while highlighting the unique features of this compound.
Research Findings
Extensive research has been conducted on this compound, focusing on its applications in drug development and its role as an intermediate in synthesizing biologically active compounds. Studies have shown that environmental factors such as pH and temperature can influence its stability and efficacy, necessitating controlled conditions for optimal use.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Methyl 3-bromo-5-hydroxybenzoate, and how can reaction efficiency be optimized?
Methodological Answer: A common approach involves esterification and halogenation steps. For example:
Esterification : React 3-bromo-5-hydroxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .
Halogenation control : Ensure regioselective bromination using N-bromosuccinimide (NBS) in anhydrous conditions to avoid over-bromination.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).
Key Optimization Factors :
- Temperature control (<40°C) to prevent ester hydrolysis.
- Use of anhydrous solvents to minimize side reactions.
- Yield improvements (typically 60-75%) via iterative recrystallization from ethanol .
Q. How can the purity and structural identity of this compound be validated?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl ester at δ 3.9 ppm) .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>98%) and molecular ion [M+H]⁺ at m/z 244.
- Melting Point : Compare observed mp (e.g., 181–183°C) to literature values .
Table 1: Expected NMR Chemical Shifts
Proton/Group | δ (ppm) | Multiplicity |
---|---|---|
Aromatic H | 7.2–7.8 | Doublet (J=8 Hz) |
-OCH₃ | 3.9 | Singlet |
-OH | 5.1 | Broad (exchangeable) |
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of this compound?
Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement .
- Key Parameters :
- Space group: P2₁/c (common for aromatic esters).
- Bond angles: Validate planarity of the benzene ring (deviation <0.01 Å).
- Halogen positioning: Confirm bromine occupancy factor >0.98 to rule out disorder.
- Data Interpretation : Compare experimental vs. calculated powder patterns to detect polymorphs .
Q. What strategies can address conflicting bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer :
- Controlled assays : Standardize conditions (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) .
- Metabolite profiling : Use LC-HRMS to rule out degradation products interfering with bioactivity .
- Statistical validation : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett σ values) with activity trends .
Table 2: Example Bioactivity Data (Hypothetical)
Derivative | MIC (μg/mL, E. coli) | LogP | Hammett σ |
---|---|---|---|
Parent | 32 | 2.1 | 0.78 |
-NO₂ | 8 | 1.8 | 1.24 |
-OCH₃ | 64 | 2.3 | 0.12 |
Q. How can environmental persistence and ecotoxicity of this compound be assessed?
Methodological Answer :
- Hydrolysis studies : Incubate in buffered solutions (pH 4–9) at 25°C. Monitor degradation via UV-Vis (λ=254 nm) and identify products via GC-MS .
- Ecotoxicity assays :
- Modeling : Use EPI Suite to estimate biodegradability (e.g., BIOWIN score <2.5 indicates low persistence) .
Q. Data Contradictions and Resolution
Q. How to reconcile discrepancies in reported melting points or spectral data?
Methodological Answer :
Properties
IUPAC Name |
methyl 3-bromo-5-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTBWIIGEJIUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192810-12-1 | |
Record name | Methyl 3-bromo-5-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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